1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Catalog No.
S14094301
CAS No.
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Product Name

1-(4-Methylpyridin-2-yl)prop-2-en-1-one

IUPAC Name

1-(4-methylpyridin-2-yl)prop-2-en-1-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-3-9(11)8-6-7(2)4-5-10-8/h3-6H,1H2,2H3

InChI Key

LIHQMLPPPUPKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C=C

1-(4-Methylpyridin-2-yl)prop-2-en-1-one is a specialized α,β-unsaturated ketone featuring a 4-methyl-substituted pyridine ring. Functioning as both a highly reactive Michael acceptor and a bidentate (N,O) coordinating motif, it is extensively utilized in the synthesis of complex heterocycles, chiral ligands, and transition metal coordination complexes. The presence of the 4-methyl group selectively increases the basicity (pKa) of the pyridine nitrogen compared to the unsubstituted 2-acryloylpyridine, enhancing its binding affinity to Lewis acidic metal centers during templated asymmetric catalysis. For procurement, this compound offers a precise electronic tuning point for optimizing catalyst-substrate interactions and downstream pharmaceutical intermediate lipophilicity, making it a superior building block when baseline pyridyl enones fail to deliver sufficient coordination strength or target molecule efficacy [1].

Research Fit

PDE4A inhibition differentiates from other azachalcones
Low molecular weight supports fragment-based screening
Pyridinyl enone scaffold enables synthetic diversification

Substituting 1-(4-Methylpyridin-2-yl)prop-2-en-1-one with generic analogs like methyl vinyl ketone (MVK) or unsubstituted 1-(pyridin-2-yl)prop-2-en-1-one leads to immediate process failures in coordination-driven workflows. MVK lacks the critical nitrogen heteroatom required for bidentate chelation, rendering it useless in Lewis acid-templated asymmetric cycloadditions where rigid substrate anchoring is mandatory. Conversely, while the unsubstituted 1-(pyridin-2-yl)prop-2-en-1-one provides the correct N,O-chelation pocket, it lacks the inductive electron donation of the 4-methyl group. This subtle electronic deficiency results in weaker metal-ligand binding constants, leading to increased conformational flexibility, lower enantiomeric excess (ee) in asymmetric transformations, and altered redox potentials in resulting transition metal complexes. Consequently, buyers must procure the exact 4-methyl derivative to ensure reproducible stereocontrol and optimal binding kinetics [1].

Substitution Risk

Pyridine electronic profile
Phenyl chalcones lack the H-bonding and electron-withdrawing effects of the pyridine nitrogen, altering target engagement.
Cytotoxic SAR divergence
2-pyridyl B-ring substitution yields distinct leukemia cell potency compared to halogen, methoxy, or trifluoromethyl analogs.
Methyl substitution effect
4-methyl on pyridine modifies lipophilicity and metabolic stability, preventing direct interchange with unsubstituted pyridinyl chalcones.

Enhanced Metal Chelation Strength for Templated Catalysis

The inductive (+I) effect of the 4-methyl group significantly increases the electron density on the pyridine nitrogen, resulting in stronger coordination to Lewis acidic metal centers compared to the unsubstituted baseline. In non-polar solvent environments, this translates to a substantially higher binding constant, ensuring that the substrate remains rigidly anchored in the chiral pocket during conjugate additions or cycloadditions [1].

Evidence DimensionSubstrate-Lewis Acid Binding Constant (Ka)
Target Compound DataKa ~ 24,000 M^-1
Comparator Or Baseline1-(Pyridin-2-yl)prop-2-en-1-one (Ka ~ 19,000 M^-1)
Quantified Difference~26% increase in binding affinity to Lewis acids
ConditionsBinding to chiral Cu(II) or Ir(III) Lewis acid complexes in CH2Cl2

Stronger substrate anchoring reduces background un-catalyzed reactions, directly improving enantioselectivity and yield in asymmetric manufacturing.

PDE4A Inhibition
Class-level inference
Qualitative inhibition reported; unique among azachalcones
Enables PDE4-targeted screening differentiation
Ki/IC50 not publicly disclosed

Superior Stereocontrol in Asymmetric Cycloadditions

Because of the enhanced bidentate binding strength provided by the 4-methyl substitution, this enone exhibits superior conformational rigidity when complexed with chiral PyBOX-metal or hydrogen-bonding catalysts. This rigidity directly translates to higher enantiomeric excess in [4+2] cycloadditions and Michael additions compared to the more flexible unsubstituted analog [1].

Evidence DimensionEnantiomeric Excess (ee) in Lewis Acid-Catalyzed Cycloaddition
Target Compound Data>96% ee
Comparator Or BaselineUnsubstituted 1-(pyridin-2-yl)prop-2-en-1-one (91-93% ee)
Quantified Difference3-5% absolute improvement in ee
ConditionsStandard catalytic asymmetric [4+2] cycloaddition with cyclopentadiene

Higher intrinsic stereocontrol minimizes product loss during chiral resolution, significantly lowering overall API production costs.

Leukemia Cytotoxicity SAR
Class-level inference
2-pyridyl substitution linked to lowest IC50 in chalcone series
Pyridinyl class context for anticancer screening
Target compound IC50 not directly reported

Optimized Lipophilicity for Downstream Pharmaceutical Intermediates

When utilized as a dielectrophile in the synthesis of fused heterocycles such as pyrazolo[1,5-a]pyrimidines, the 4-methyl group is permanently incorporated into the resulting scaffold. This addition provides a predictable and highly desirable increase in lipophilicity compared to the unsubstituted core, which is critical for optimizing membrane permeability in drug discovery [1].

Evidence DimensionCalculated LogP (cLogP) of derived pyrazolo[1,5-a]pyrimidine scaffolds
Target Compound DatacLogP ~ 2.8 - 3.2
Comparator Or BaselineDerivatives from unsubstituted precursor (cLogP ~ 2.3 - 2.7)
Quantified Difference+0.5 logP units
ConditionsStandard predictive modeling for downstream medicinal chemistry scaffolds

The predictable lipophilicity boost is critical for buyers synthesizing libraries targeting specific membrane permeability thresholds.

Molecular Weight
Cross-study comparable
147.17 g/mol vs. >400 g/mol for lead chalcones
Supports fragment-based discovery fit
cLogP ~1.5–2.0; enhanced solubility

Electrochemical Tuning in Transition Metal Complexes

As a precursor to bidentate ligands for transition metal complexes, the 4-methyl group exerts a measurable electronic effect on the metal center. It shifts the first reduction potential cathodically, making the resulting Ir(III) or Ru(II) complexes slightly more difficult to reduce compared to their unsubstituted counterparts, thereby tuning the HOMO/LUMO gap [1].

Evidence DimensionFirst Reduction Potential (E_red) of derived Ir(III) complexes
Target Compound Data~ -1.35 V vs Fc/Fc+
Comparator Or BaselineUnsubstituted pyridine complexes (~ -1.25 V vs Fc/Fc+)
Quantified Difference100 mV cathodic shift
ConditionsCyclic voltammetry in CH3CN with 0.1 M TBAPF6

Allows precise tuning of the excited-state redox potentials for buyers developing specialized photoredox catalysts or OLED materials.

Asymmetric Synthesis of Chiral Building Blocks

Due to its high binding affinity to Lewis acids (Ka ~ 24,000 M^-1), this compound is the optimal choice for highly enantioselective Diels-Alder and Michael additions. It ensures rigid substrate anchoring, making it ideal for manufacturing chiral intermediates where >96% ee is required to avoid costly downstream resolution steps [1].

Development of Kinase Inhibitor Scaffolds

The enone serves as a highly efficient dielectrophile for constructing pyrazolo[1,5-a]pyrimidine and thieno[2,3-b]pyridine cores. The built-in 4-methyl group provides a critical +0.5 logP boost to the final scaffold, making it the preferred starting material for medicinal chemistry programs targeting specific membrane permeability profiles [2].

Synthesis of Tunable Photoredox Catalysts

This compound is utilized to synthesize bidentate ligands for Ir(III) and Ru(II) complexes. The electron-donating nature of the 4-methyl group allows researchers to predictably shift the reduction potential by ~100 mV, enabling the fine-tuning of the catalyst's excited-state redox properties for specialized photochemical transformations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE4-targeted inflammatory disease models
PDE4A activity unique in azachalcone class
PDE4 subtype selectivity and cellular potency
Fragment-based oncology lead discovery
Low MW and 2-pyridyl pharmacophore
Leukemia cell panel cytotoxicity (class context)
Metabolic enzyme inhibitor probes
Pyridinyl chalcone scaffold with distinct H-bonding
α-amylase and α-glucosidase inhibition assays
Synthetic building block and library synthesis
α,β-unsaturated ketone electrophile
Purity and identity for reliable reaction development

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

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